molecular formula C22H24N4O4S B2892924 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 1105217-11-5

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2892924
CAS No.: 1105217-11-5
M. Wt: 440.52
InChI Key: ZPIYPTIXLAVAMX-UHFFFAOYSA-N
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a complex organic compound featuring a unique structure that combines furan, thieno[3,4-c]pyrazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Furan-2-ylmethylamine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and an amine source.

      Reaction Conditions: Reductive amination using a reducing agent like sodium cyanoborohydride.

  • Synthesis of the Thieno[3,4-c]pyrazole Core

      Starting Materials: Thiophene derivatives and hydrazine.

      Reaction Conditions: Cyclization under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

  • Coupling of Intermediates

      Starting Materials: Furan-2-ylmethylamine and thieno[3,4-c]pyrazole derivative.

      Reaction Conditions: Amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Final Functionalization

      Starting Materials: Intermediate compound and 4-isopropoxybenzoyl chloride.

      Reaction Conditions: Acylation under basic conditions to introduce the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reagent concentrations.

    Purification Techniques: Crystallization, chromatography, and recrystallization to achieve high purity.

    Automation and Continuous Flow Chemistry: To enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Products: Oxidized derivatives of the furan or thieno[3,4-c]pyrazole rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Products: Reduced forms of the carbonyl or nitro groups present in the molecule.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substituted derivatives at the furan or benzamide positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide).

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal catalysis.

    Material Science: In the development of organic semiconductors and conductive polymers.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Sensors: Utilized in the development of sensors for detecting specific analytes.

    Polymer Chemistry: As a monomer or additive in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to:

    Bind to Active Sites: Inhibit enzyme activity by occupying the active site.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

    • Similar structure but lacks the thieno[3,4-c]pyrazole ring.
    • Used in similar applications but with different efficacy and specificity.
  • 4-Isopropoxy-N-(thieno[3,4-c]pyrazol-3-yl)benzamide

    • Similar structure but lacks the furan moiety.
    • Different pharmacokinetic and pharmacodynamic properties.

Uniqueness

    Structural Complexity: Combines multiple heterocyclic rings, enhancing its binding affinity and specificity.

    Versatility: Applicable in various fields, from medicinal chemistry to material science.

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14(2)30-16-7-5-15(6-8-16)22(28)24-21-18-12-31-13-19(18)25-26(21)11-20(27)23-10-17-4-3-9-29-17/h3-9,14H,10-13H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIYPTIXLAVAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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